2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity Studies
A study by Gul et al. (2016) synthesized a series of new benzenesulfonamides, including compounds similar to 2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide. These compounds were tested for cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms.
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) focused on new zinc phthalocyanine substituted with benzenesulfonamide derivative groups Pişkin, Canpolat, & Öztürk, 2020. These compounds have high singlet oxygen quantum yield and are beneficial for photodynamic therapy applications, especially in cancer treatment.
Novel Multicomponent Synthesis
Shaabani et al. (2010) developed a novel one-pot multicomponent reaction involving the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives Shaabani et al., 2010. This method is significant for the efficient synthesis of compounds related to this compound.
Spectroscopic and X-ray Diffraction Studies
Almansour et al. (2016) conducted spectroscopic, X-ray diffraction, and DFT studies on novel benzimidazole fused-1,4-oxazepines Almansour et al., 2016. These studies are crucial for understanding the structural and electronic properties of benzenesulfonamide derivatives.
Mechanism of Action
Target of Action
The primary targets of the compound “2,4,5-trimethyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, we can better understand the pathways this compound influences and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . These effects can be diverse, ranging from the inhibition of cell growth to the induction of cell death, depending on the compound’s targets and mode of action.
Properties
IUPAC Name |
2,4,5-trimethyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-11-8-13(3)17(9-12(11)2)25(22,23)20-14-4-5-16-15(10-14)18(21)19-6-7-24-16/h4-5,8-10,20H,6-7H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRSJAYKHFVGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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